molecular formula C7H13NO3 B1361520 N-Acetyl-DL-valine CAS No. 3067-19-4

N-Acetyl-DL-valine

Cat. No.: B1361520
CAS No.: 3067-19-4
M. Wt: 159.18 g/mol
InChI Key: IHYJTAOFMMMOPX-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-methylbutanoic acid typically involves the acetylation of valine. One common method is the reaction of valine with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of 2-acetamido-3-methylbutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-DL-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amides .

Mechanism of Action

Comparison with Similar Compounds

    N-Acetyl-DL-valine: A racemic mixture of N-acetylvaline.

    N-Acetyl-L-valine: The L-isomer of N-acetylvaline.

    2-Acetamido-3-mercapto-3-methylbutanoic acid: A sulfur-containing analog.

Uniqueness: this compound is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its acetylated amino group and branched aliphatic chain make it a valuable compound in synthetic and biological research .

Properties

IUPAC Name

(2S)-2-acetamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJTAOFMMMOPX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914697
Record name N-Acetyl-L-valine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

37.1mg/mL at 25 °C
Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96-81-1, 3067-19-4
Record name Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetyl-L-valine
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Record name N-acetylvaline
Source European Chemicals Agency (ECHA)
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Record name N-ACETYLVALINE
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Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

11.7 g (0.10 mol) D,L-Valine were dissolved in 100 ml of acetic acid and treated with 11.2 g (0.11 mol) acetic anhydride at 90° C. Concentration was carried out after 10 minutes at 15 mbar and 100° C. After HPCL analysis the crystalline residue was shown to contain 95.6% Acetyl-D,L-valine and 2.8% N-Acetyl-D,L-valyl-D,L-valine.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
N-Acetyl-D,L-valine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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